Cas no 1806640-72-1 (Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

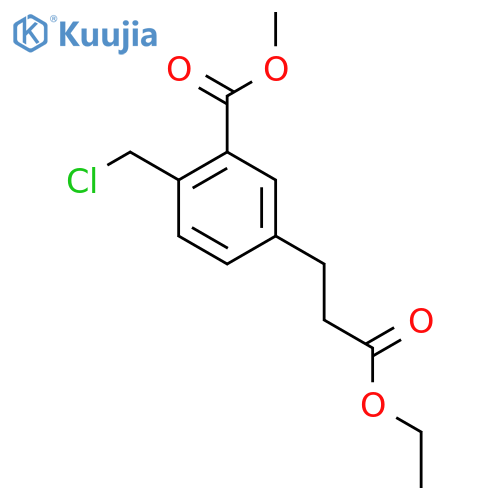

1806640-72-1 structure

商品名:Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate

CAS番号:1806640-72-1

MF:C14H17ClO4

メガワット:284.735383749008

CID:4950432

Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate

-

- インチ: 1S/C14H17ClO4/c1-3-19-13(16)7-5-10-4-6-11(9-15)12(8-10)14(17)18-2/h4,6,8H,3,5,7,9H2,1-2H3

- InChIKey: JRMKWDDBYBZMDR-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(=CC=1C(=O)OC)CCC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 52.6

Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014365-250mg |

Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |

1806640-72-1 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015014365-1g |

Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |

1806640-72-1 | 97% | 1g |

1,490.00 USD | 2021-06-21 | |

| Alichem | A015014365-500mg |

Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |

1806640-72-1 | 97% | 500mg |

839.45 USD | 2021-06-21 |

Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1806640-72-1 (Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬